2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
Overview
Description
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is an organic compound characterized by the presence of a bromine atom, a hydroxyphenyl group, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one typically involves the bromination of 1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This can be achieved through the following steps:
Starting Material Preparation: The precursor, 1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, is synthesized by the Friedel-Crafts acylation of 3,5-di(tert-butyl)phenol with acetyl chloride in the presence of an aluminum chloride catalyst.
Bromination: The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Chromium trioxide (CrO3) in sulfuric acid (H2SO4) or PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Major Products
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Oxidation: 2-Bromo-1-[3,5-di(tert-butyl)-4-oxophenyl]ethan-1-one.
Reduction: 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethanol.
Scientific Research Applications
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one depends on its application. In medicinal chemistry, it may interact with enzymes or receptors through its hydroxy and bromine groups, influencing biological pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[3,5-di(tert-butyl)-4-methoxyphenyl]ethan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.
2-Bromo-1-[3,5-di(tert-butyl)-4-aminophenyl]ethan-1-one: Contains an amino group instead of a hydroxy group.
Uniqueness
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is unique due to its combination of a hydroxy group and bromine atom, which allows for diverse chemical reactivity and potential biological activity. The presence of tert-butyl groups enhances its stability and modifies its physical properties, making it distinct from other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO2/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPXQSLSPUBZQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346892 | |
Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14386-64-2 | |
Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxy-phenyl )-ethanon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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